

The Versatile Intermediate: A Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

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Compound of Interest

Compound Name: 1-(Difluoromethoxy)-3-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of **1-(Difluoromethoxy)-3-nitrobenzene**, a key chemical intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and highlights its role in the development of pharmaceuticals.

Core Properties of 1-(Difluoromethoxy)-3-nitrobenzene

1-(Difluoromethoxy)-3-nitrobenzene is a nitroaromatic compound featuring a difluoromethoxy group at the meta position relative to the nitro group. This substitution pattern imparts unique electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	
Molecular Weight	189.12 g/mol	
CAS Number	22236-07-3	
Appearance	Clear pale yellow to yellow liquid	[1]
Boiling Point	240-242 °C	[2]
Density	1.391 g/cm ³	[2]
Refractive Index (@ 20°C)	1.4995-1.5035	[1]
Flash Point	>110 °C (>230 °F)	[2]
LogP	2.1962	
Topological Polar Surface Area (TPSA)	52.37 Å ²	

Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

The primary synthetic route to **1-(difluoromethoxy)-3-nitrobenzene** involves the difluoromethylation of 3-nitrophenol. Various methods have been reported, with a common approach being the reaction of 3-nitrophenol with a difluorocarbene source under basic conditions.

Experimental Protocol: Synthesis from 3-Nitrophenol

This protocol is adapted from established patent literature.

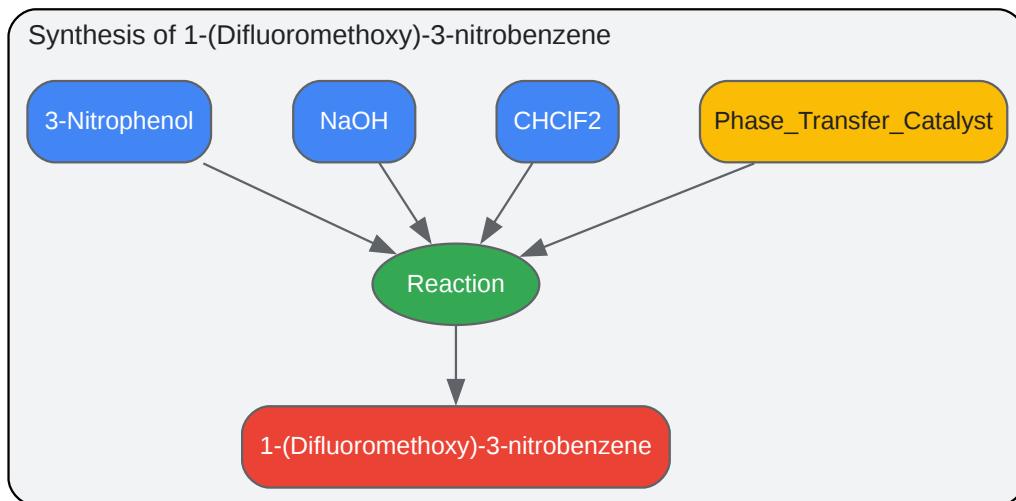
Materials:

- 3-Nitrophenol
- Sodium Hydroxide (NaOH)
- Chlorodifluoromethane (CHClF₂)

- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
- Water
- Organic solvent (e.g., Dioxane, Ethyl acetate)

Procedure:

- In a suitable reaction vessel, dissolve 3-nitrophenol in an aqueous solution of sodium hydroxide.
- Add a phase-transfer catalyst to the mixture.
- Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
- Introduce chlorodifluoromethane gas into the reaction mixture over a period of several hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **1-(difluoromethoxy)-3-nitrobenzene** by vacuum distillation.



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Synthesis of **1-(Difluoromethoxy)-3-nitrobenzene**.

Spectroscopic Data

The characterization of **1-(difluoromethoxy)-3-nitrobenzene** is confirmed through various spectroscopic techniques.

- **¹H NMR Spectrum:** The proton NMR spectrum provides characteristic signals for the aromatic protons and the unique proton of the difluoromethoxy group.
- **Mass Spectrum:** The mass spectrum shows the molecular ion peak and fragmentation pattern consistent with the structure of the molecule.[3]
- **Infrared (IR) Spectrum:** The IR spectrum displays characteristic absorption bands for the nitro group (NO₂) and the C-O and C-F bonds of the difluoromethoxy group.

Application as a Chemical Intermediate: Synthesis of a Pantoprazole Dimer

1-(Difluoromethoxy)-3-nitrobenzene is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A notable example is its use as a starting material in the synthesis of a pantoprazole dimer, a related substance of the proton pump inhibitor pantoprazole.^[4]

The synthetic pathway involves the initial reduction of the nitro group to an amine, followed by a series of reactions to construct the final dimeric structure.

Experimental Protocol: Reduction to 3-(Difluoromethoxy)aniline

This protocol is a general procedure for the reduction of nitroarenes and is adapted from published methods.

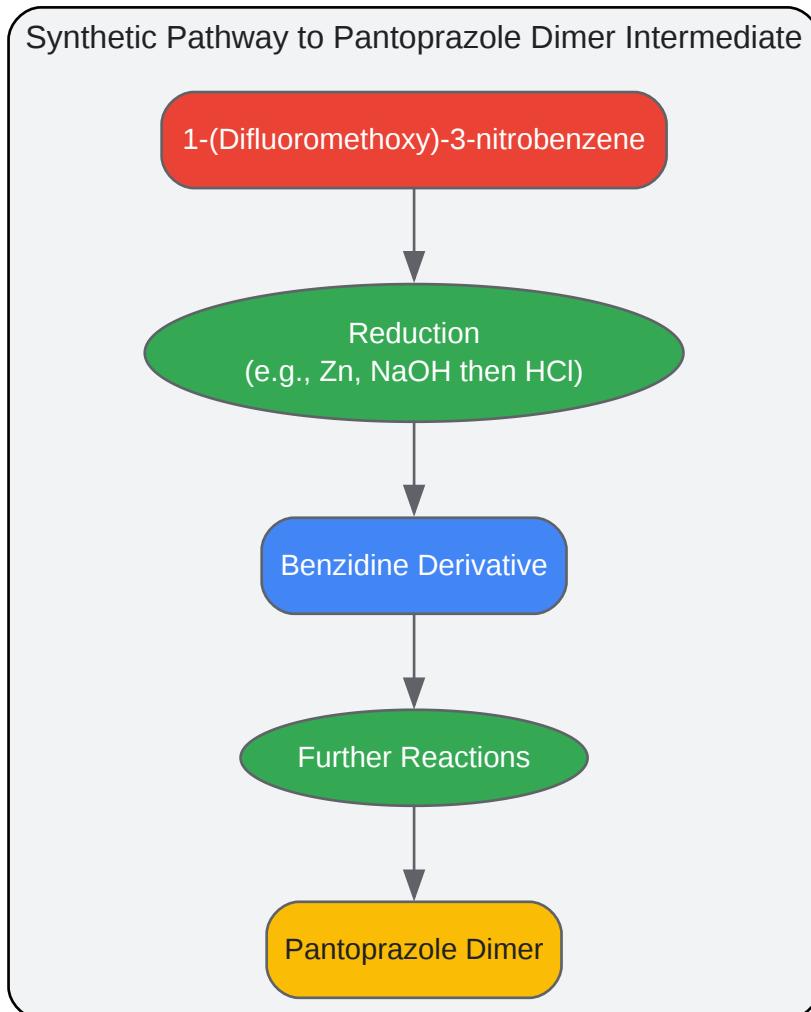
Materials:

- **1-(Difluoromethoxy)-3-nitrobenzene**
- Reducing agent (e.g., Zinc powder, Iron powder, or catalytic hydrogenation setup)
- Acidic or basic medium (e.g., Hydrochloric acid, Acetic acid, or Sodium hydroxide solution)
- Solvent (e.g., Ethanol, Water)
- Ethyl acetate

Procedure:

- In a round-bottom flask, suspend **1-(difluoromethoxy)-3-nitrobenzene** in a suitable solvent such as ethanol.
- Add the reducing agent (e.g., zinc powder) to the suspension.

- Under controlled conditions (e.g., ice bath), slowly add an aqueous solution of a base (e.g., 12M NaOH).
- After the addition is complete, heat the reaction mixture (e.g., to 90 °C) for several hours until the reaction is complete as monitored by TLC.
- Cool the reaction mixture and acidify with a strong acid like concentrated hydrochloric acid.
- Continue heating the reaction for an extended period (e.g., 50 hours at 90 °C).
- After cooling, basify the mixture with NaOH to a high pH (e.g., 12).
- Extract the product, 3-(difluoromethoxy)aniline, with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain pure 3-(difluoromethoxy)aniline.



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Synthesis of a Pantoprazole Dimer Intermediate.

This technical guide provides a foundational understanding of **1-(difluoromethoxy)-3-nitrobenzene** for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and applications underscores its significance as a versatile chemical intermediate.

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